(2S)-3,3-Difluorooxolane-2-carboxylic acid
Description
Significance of Fluorinated Organic Molecules in Modern Chemical Synthesis and Design
The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry, materials science, and agrochemicals. google.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds that are often dramatically different from their non-fluorinated counterparts. google.com The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. justia.com
The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties, including:
Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, which can improve its bioavailability. justia.com
Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity of amines, which can affect a molecule's interaction with biological targets. nih.gov
Conformation: Fluorine can alter the conformational preferences of a molecule through steric and electronic effects, such as hyperconjugation and dipole-dipole interactions. This conformational control is crucial for designing molecules that fit precisely into the binding sites of proteins or enzymes. researchgate.net
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby improving the binding affinity and potency of a drug candidate. justia.com
These modifications have led to a significant number of fluorinated compounds being introduced as pharmaceuticals and agrochemicals, demonstrating the transformative impact of fluorine in molecular design. google.comjustia.com
Importance of Chiral Carboxylic Acids as Privileged Structures in Stereoselective Transformations
Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of important organic molecules. They are integral components of many natural products, pharmaceuticals, and agrochemicals. google.com Their significance in stereoselective transformations stems from their dual functionality: the carboxylic acid group can act as a handle for further chemical manipulation and as a directing group in asymmetric reactions.
These compounds are considered "privileged structures" for several reasons:
Versatile Synthetic Intermediates: The carboxylic acid moiety can be readily converted into a wide range of other functional groups, such as esters, amides, alcohols, and ketones, providing access to diverse molecular architectures.
Role in Asymmetric Catalysis: Chiral carboxylic acids and their derivatives are frequently used as chiral ligands for transition metal catalysts or as organocatalysts themselves. They create a chiral environment around a reactive center, enabling the synthesis of one enantiomer of a product in preference to the other.
Biochemical Significance: Amino acids, the building blocks of proteins, are a prominent class of chiral carboxylic acids, underscoring their fundamental role in biology. This inherent biological relevance makes them ideal starting points for the design of new therapeutic agents.
The development of new catalytic asymmetric methods to synthesize α-stereogenic carboxylic acids remains an active and important area of chemical research. google.com
Structural Features and Stereochemical Aspects of (2S)-3,3-Difluorooxolane-2-carboxylic acid
This compound is a molecule that embodies the principles discussed in the preceding sections. Its structure is defined by a central five-membered tetrahydrofuran (B95107) (oxolane) ring.
Key Structural Elements:
Oxolane Ring: A saturated five-membered heterocycle containing one oxygen atom. This scaffold is found in numerous natural products and pharmaceuticals. google.com
Geminal Difluoro Group: Two fluorine atoms are attached to the same carbon atom (C3). This feature significantly alters the local electronic environment and can have a profound impact on the ring's conformation. google.com The strong C-F bonds are expected to enhance the chemical stability of the molecule.
Chiral Carboxylic Acid: The carboxylic acid group at the C2 position is attached to a stereocenter with a defined (S)-configuration. This chirality is crucial for stereospecific interactions in biological systems and for its use as a chiral building block in synthesis.
The presence of the two fluorine atoms adjacent to the stereocenter introduces significant conformational constraints on the oxolane ring. Five-membered rings are typically flexible, adopting various envelope and twist conformations. However, the gem-difluoro group can influence these preferences through steric hindrance and electrostatic interactions, potentially stabilizing a more rigid and well-defined three-dimensional structure. researchgate.net While specific experimental data on the conformational analysis of this particular molecule is not widely available in peer-reviewed literature, studies on related fluorinated heterocycles suggest that such substitutions play a major role in dictating molecular shape. researchgate.net
Below is a table summarizing the known physicochemical properties of the compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1108713-62-7 |
| Molecular Formula | C₅H₆F₂O₃ |
| Molecular Weight | 152.10 g/mol |
| Chirality | (2S) |
Data sourced from publicly available chemical supplier information.
Overview of Research Trajectories for Related Chiral Fluorinated Heterocycles
The study of this compound is part of a broader research effort focused on the synthesis and application of chiral fluorinated heterocycles. These molecules are highly valued as building blocks for creating complex molecular targets with tailored properties.
Current research trajectories in this field include:
Development of Novel Synthetic Methods: A primary focus is on the stereoselective synthesis of these complex scaffolds. Researchers are exploring new catalytic methods for introducing fluorine and for constructing the heterocyclic ring with high control over the stereochemistry. This includes asymmetric cyclization reactions and the development of novel fluorinating reagents.
Conformational Control in Drug Design: There is a growing appreciation for using fluorine substitution to control the conformation of flexible ring systems. By strategically placing fluorine atoms, chemists can "lock" a molecule into a specific shape that is optimal for binding to a biological target, a concept known as conformational constraint. researchgate.net Research on fluorinated piperidines and other N-heterocycles has shown that fluorine can dramatically alter ring conformations, often favoring otherwise less stable arrangements.
Application as Peptidomimetics and Scaffolds: Chiral fluorinated heterocycles are being investigated as mimics of peptide turns or as rigid scaffolds for presenting functional groups in a precise spatial arrangement. Their constrained nature and altered electronic properties make them attractive for designing enzyme inhibitors and receptor modulators.
Exploration of Bioactivity: Researchers are actively synthesizing libraries of diverse chiral fluorinated heterocycles to screen for biological activity. The unique combination of chirality and fluorination often leads to compounds with novel or enhanced therapeutic properties, from antiviral to anticancer agents. The synthesis of chiral tetrahydrofurans from renewable biomass sources is also an emerging area of interest. google.com
Structure
3D Structure
Properties
Molecular Formula |
C5H6F2O3 |
|---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
(2S)-3,3-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m0/s1 |
InChI Key |
PLILKVHHFMIWOP-VKHMYHEASA-N |
Isomeric SMILES |
C1CO[C@H](C1(F)F)C(=O)O |
Canonical SMILES |
C1COC(C1(F)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2s 3,3 Difluorooxolane 2 Carboxylic Acid and Its Chiral Fluorinated Oxolane Congeners
Enantioselective Synthesis Strategies for Chiral Difluorooxolanes
The creation of the stereocenter at the C2 position of the oxolane ring in a fluorine-rich environment presents a unique synthetic challenge. Strategies to address this include asymmetric catalysis, the use of chiral auxiliaries, biocatalytic methods, and synthesis from the chiral pool.
Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been effectively applied to the synthesis of fluorinated heterocycles and their precursors. rsc.orgnih.gov
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis. rsc.org For the construction of chiral difluorooxolanes, organocatalytic methods are particularly useful for establishing the stereochemistry of acyclic precursors, which are then cyclized to form the target heterocyclic ring.
An efficient strategy involves the asymmetric α-fluorination of aldehydes and other carbonyl compounds. beilstein-journals.org Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective fluorination of aldehydes to generate α-fluoroaldehydes, which are precursors to the corresponding carboxylic acids. Kinetic resolution processes can also be involved in these fluorination reactions, enhancing the enantioselectivity of the final product. beilstein-journals.org Similarly, chiral phosphoric acids have been employed as catalysts in the chemoselective transfer hydrogenation of fluorinated ketimines, yielding chiral fluorinated amines that can serve as precursors to fluorinated amino acids and their derivatives. nih.gov These organocatalytic approaches offer simple reaction conditions and operational simplicity for synthesizing valuable enantiomerically pure building blocks. rsc.org
| Catalyst Type | Reaction | Substrate Example | Key Feature |
|---|---|---|---|
| Chiral Secondary Amines (e.g., Jørgensen–Hayashi catalyst) | Asymmetric α-fluorination | α-Chloroaldehydes | Involves kinetic resolution to afford α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org |
| Chiral Phosphoric Acid | Asymmetric Reduction | Fluorinated Alkynyl Ketimines | Provides chiral fluorinated propargylamines in good yields and excellent enantioselectivities. nih.gov |
| TMS-protected prolinol ethers | Asymmetric Iminium Catalysis | Trifluoroacetaldehyde arylhydrazones and α,β-unsaturated aldehydes | Synthesizes enantiomerically pure trifluoromethylated dihydropyridazines. rsc.org |
Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, offering high levels of stereo- and regioselectivity. rsc.org Various metals, including rhodium, palladium, and iridium, have been successfully used to catalyze C-F bond formation and other key transformations for synthesizing chiral fluorinated molecules. digitellinc.comucla.edursc.org
Rhodium-catalyzed reactions are particularly effective for certain types of fluorination and cyclization reactions. For instance, dirhodium catalysts can mediate asymmetric [4+3] cycloadditions to produce functionalized tropanes, showcasing their utility in forming complex ring systems. emory.edu Rhodium catalysis has also been applied to the oxy-aminofluorination of diazoketones with tetrahydrofuran (B95107) derivatives, indicating its potential for direct functionalization of the oxolane core. diva-portal.org
Palladium catalysis offers a versatile platform for C-F bond formation. Methods have been developed for the palladium-catalyzed fluorination of arylboronic acids and acyclic allylic halides, providing routes to branched allylic fluorides with high selectivity. ucla.eduharvard.edu These methods can be adapted for the synthesis of precursors to fluorinated oxolanes. The choice of ligand is critical in these systems to control regioselectivity and achieve high enantioselectivity. ucla.edu
Iridium-catalyzed asymmetric hydrogenation provides a powerful method for creating chiral centers. Specifically, the hydrogenation of fluorinated allylic alcohols using chiral iridium complexes can produce 1,2-fluorohydrins with excellent yields and enantioselectivities, which are direct precursors to chiral fluorinated cyclic ethers. rsc.org
| Metal Catalyst | Ligand Type | Reaction Type | Key Application/Finding |
|---|---|---|---|
| Rhodium | Chiral Dirhodium Carboxylates (e.g., Rh₂(S-PTAD)₄) | Asymmetric Cycloaddition | Enantioselective synthesis of tropanes via tandem cyclopropanation/Cope rearrangement. emory.edu |
| Palladium | Chiral Bisphosphine | Allylic Fluorination | Highly regio- and enantioselective synthesis of branched allylic fluorides from allylic halides. ucla.edu |
| Iridium | Azabicyclo thiazole-phosphine | Asymmetric Hydrogenation | Synthesis of chiral 1,2-fluorohydrins from fluorinated allylic alcohols with excellent ee. rsc.org |
The use of a chiral auxiliary is a robust and reliable strategy for controlling stereochemistry. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recycled.
Evans oxazolidinones are among the most widely used chiral auxiliaries, particularly for stereoselective alkylation and aldol (B89426) reactions to create precursors for amino acids and carboxylic acids. researchgate.net For example, an enolate derived from an imide substituted with a chiral oxazolidinone can undergo diastereoselective fluorination. nih.gov
Camphorsultam, also known as Oppolzer's sultam, is another highly effective chiral auxiliary used in a wide range of asymmetric reactions, including alkylations, cycloadditions, and reductions. wikipedia.orgresearchgate.net Its rigid bicyclic structure provides excellent stereochemical control. Camphorsultam can be attached to a carboxylic acid precursor, directing a subsequent fluorination or cyclization step before being cleaved to yield the enantiomerically pure target molecule. researchgate.netchemrxiv.org This auxiliary has proven superior in certain reactions, such as Michael additions, for achieving high asymmetric induction. wikipedia.org
| Chiral Auxiliary | Typical Application | Key Advantage |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation, aldol reactions, fluorination of enamides. researchgate.netnih.gov | High diastereoselectivity in forming α- and β-substituted carbonyl compounds. |
| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, Michael additions, alkylations. wikipedia.orgwikipedia.orgchemrxiv.org | Excellent stereocontrol due to its rigid structure; effective in a wide variety of reactions. researchgate.net |
| Pseudoephedrine | Asymmetric alkylation of amides. wikipedia.org | The resulting product configuration is directed by the auxiliary's methyl group. wikipedia.org |
Biocatalysis leverages the high selectivity of enzymes to perform chiral transformations. Lipases are particularly versatile and widely used for the kinetic resolution of racemic alcohols and esters. researchgate.net In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers. nih.govnih.gov
This method is highly applicable to the synthesis of chiral fluorinated oxolane precursors. For instance, a racemic fluorinated alcohol, which could be a precursor for cyclization into an oxolane, can be subjected to lipase-catalyzed enantioselective acylation. korea.ac.kr This process yields one enantiomer as the ester and the other as the unreacted alcohol, both in high enantiomeric excess. researchgate.net Enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective for these transformations. researchgate.netkorea.ac.kr The reaction conditions, such as the choice of solvent and acyl donor, can be optimized to achieve excellent enantioselectivity (E > 200). nih.gov This strategy has been successfully used to prepare a wide variety of enantiomerically pure fluorinated compounds. nih.govacs.org
| Enzyme | Reaction Type | Substrate Example | Outcome |
|---|---|---|---|
| Novozym 435 (CALB) | Transesterification | Racemic fluorinated propargyl alcohols. korea.ac.kr | Successful preparation of enantiomerically pure alcohols with excellent enantiomeric excess (>99% ee in some cases). korea.ac.kr |
| Lipase PSIM (Burkholderia cepacia) | Hydrolysis | Racemic β-amino carboxylic ester hydrochlorides. nih.gov | Furnished unreacted (R)-esters and product (S)-amino acids with excellent ee (≥99%) and good yields (>48%). nih.gov |
| Pseudomonas fluorescens Lipase | Ester Hydrolysis | 2-substituted esters. acs.org | Effective kinetic resolution of various α-substituted esters. acs.org |
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates and amino acids, as starting materials. researchgate.netpsu.edu This approach leverages the inherent stereochemistry of the starting material to construct the chiral target molecule, avoiding the need for an asymmetric induction step.
Carbohydrates are excellent starting points for the synthesis of polyhydroxylated heterocycles. For example, D-xylose can be converted through a multi-step sequence involving ring contraction and fluorination to yield fluoro-oxetane amino acids, which are structurally related to fluorinated oxolanes. researchgate.net The stereocenters of the sugar backbone are used to define the stereochemistry of the final product.
Amino acids also serve as versatile chiral building blocks. nih.govrsc.org A fluorinated amino acid like (2S,4S)-5-fluoroleucine can be synthesized from a chiral precursor derived from another amino acid. psu.edu Strategies often involve the stereoselective functionalization of a serine or pyroglutamic acid derivative. nih.govmdpi.com For instance, a protected dehydroalanine (B155165) can undergo radical conjugate addition followed by fluorination to install an α-fluoro-α-amino acid moiety, which can be a precursor for more complex heterocyclic structures. nih.gov These methods allow for the creation of complex fluorinated molecules by capitalizing on the defined stereochemistry of the initial building block. nih.gov
Asymmetric Catalysis Approaches
Fluorination Reactions for Introducing Geminal Difluoro Moieties
The introduction of a geminal difluoro unit is a critical step in the synthesis of 3,3-difluorooxolane derivatives. Several fluorination methods, including electrophilic, nucleophilic, and radical-mediated approaches, have been successfully employed.
Electrophilic Fluorination Strategies
Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. thieme-connect.de Reagents containing a nitrogen-fluorine (N-F) bond are commonly used as electrophilic fluorine sources due to their stability, ease of handling, and tunable reactivity. nih.gov
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent. nih.gov It has been successfully applied in the synthesis of geminal difluoro compounds from appropriate precursors. For instance, the fluorination of hydrazonoindolin-2-one with Selectfluor® can selectively produce 3,3-difluorooxindoles, demonstrating the feasibility of creating a CF₂ group at a carbonyl position. researchgate.net The choice of solvent can be critical in directing the outcome of such reactions, with different solvents favoring either mono- or difluorination. researchgate.net
Another example of electrophilic fluorination involves the reaction of 1,2-dihydropyridines with Selectfluor®, which yields 3-fluoro-3,6-dihydropyridines. mdpi.com This highlights the ability of Selectfluor® to introduce fluorine to electron-rich double bonds, a strategy that could be adapted to precursors of fluorinated oxolanes. The reaction conditions for these transformations are typically mild, often proceeding at or below room temperature. mdpi.com
Table 1: Examples of Electrophilic Fluorination with Selectfluor®
| Substrate | Product | Yield (%) | Reference |
| Hydrazonoindolin-2-one | 3,3-Difluorooxindole | Varies with solvent | researchgate.net |
| 1,2-Dihydropyridine | 3-Fluoro-3,6-dihydropyridine | Not specified | mdpi.com |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination provides a complementary approach to introducing fluorine atoms. Deoxyfluorination reagents are particularly useful for converting carbonyl groups into geminal difluoro units.
Among the most common deoxyfluorinating agents are (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). thieme-connect.comsigmaaldrich.comorganic-chemistry.org These reagents effectively transform aldehydes and ketones into the corresponding gem-difluorides. thieme-connect.comorganic-chemistry.org The reaction of a ketone precursor, such as a 3-oxo-oxolane-2-carboxylate derivative, with DAST or Deoxo-Fluor® would be a direct method to install the 3,3-difluoro moiety.
Aminodifluorosulfinium salts, such as XtalFluor-E and XtalFluor-M, have been developed as crystalline, easier-to-handle, and often more selective alternatives to DAST and Deoxo-Fluor®. acs.org They are known to produce fewer elimination byproducts, which can be a significant advantage in complex syntheses. acs.org These reagents typically require activation with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to effect the deoxofluorination of carbonyl compounds. acs.org
Table 2: Common Nucleophilic Deoxyfluorinating Reagents
| Reagent | Abbreviation | Key Features |
| (Diethylamino)sulfur trifluoride | DAST | Effective but thermally unstable |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable than DAST |
| Diethylaminodifluorosulfinium tetrafluoroborate | XtalFluor-E | Crystalline, stable, selective |
| Morpholinodifluorosulfinium tetrafluoroborate | XtalFluor-M | Crystalline, stable, selective |
Radical-Mediated Fluorination of Carboxylic Acid Precursors
Radical-mediated fluorination methods have gained prominence, particularly for the functionalization of C-H bonds and the transformation of carboxylic acids. Visible light-promoted photoredox catalysis has proven to be a powerful strategy for the decarboxylative fluorination of aliphatic carboxylic acids. nih.govprinceton.edu In this approach, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process with a carboxylate, leading to the formation of a carboxyl radical. This radical readily extrudes carbon dioxide to generate an alkyl radical, which is then trapped by a fluorine source, typically an electrophilic one like Selectfluor®, to afford the fluorinated product. nih.govprinceton.edu
This methodology is applicable to a wide range of primary, secondary, and tertiary alkyl carboxylic acids. nih.gov For the synthesis of fluorinated oxolanes, a precursor containing a carboxylic acid at the C3 position could potentially undergo such a decarboxylative fluorination.
A more advanced radical-based strategy involves a modular decarboxylative-desulfonylative gem-difunctionalization. nih.gov This method allows for the simultaneous formation of multiple bonds under mild photochemical conditions, offering a pathway to complex alkyl fluorides. nih.gov While specific applications to oxolane systems are not detailed, the underlying principles suggest its potential for the synthesis of highly functionalized fluorinated heterocycles.
Cyclization Reactions for Oxolane Ring Construction
The stereoselective formation of the tetrahydrofuran ring is a cornerstone of the synthesis of chiral oxolane derivatives. Various cyclization strategies have been developed to control the stereochemistry of the resulting heterocyclic system.
Stereoselective Formation of the Tetrahydrofuran Ring System
The intramolecular cyclization of epoxy alcohols is a well-established method for the synthesis of tetrahydrofurans. The stereochemistry of the starting epoxide plays a crucial role in determining the regioselectivity of the ring-opening and subsequent cyclization. While 4,5-epoxy alcohols can cyclize to form both tetrahydrofurans (5-exo cyclization) and tetrahydropyrans (6-endo cyclization), the formation of the five-membered ring is often favored. nih.gov
The stereochemical outcome of the cyclization can be influenced by the reaction conditions and the geometry of the epoxide. For instance, trans-epoxides often exhibit different selectivity compared to their cis-counterparts. nih.gov The use of templates, such as a pre-formed 1,3-dioxane (B1201747) ring, can enhance the selectivity of epoxy alcohol cyclizations, favoring the formation of one ring size over the other. nih.gov This level of control is essential for the synthesis of complex polyether natural products and can be applied to the construction of substituted oxolane rings.
Ring-Closing Metathesis Approaches to Oxolanes
Ring-closing metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the formation of cyclic structures. This reaction has been successfully applied to the synthesis of fluorinated heterocycles, including those containing an oxolane ring. academie-sciences.frru.nl
The synthesis of fluorinated dihydrofurans has been achieved through the RCM of trifluoromethyl-substituted olefins. ru.nl The presence of fluorine atoms on the double bond can influence the reactivity, sometimes necessitating higher catalyst loadings or specific reaction conditions to achieve efficient cyclization. academie-sciences.fr For example, the RCM of bisolefins linked by an oxaza moiety has been shown to produce fluorinated heterocycles in high yields under high dilution conditions, which disfavors competing dimerization reactions. academie-sciences.fr
The choice of the metathesis catalyst, often a ruthenium-based complex such as Grubbs' or Hoveyda-Grubbs' catalysts, is critical for the success of the reaction. The tolerance of these catalysts to various functional groups makes RCM a valuable strategy for the late-stage cyclization of highly functionalized precursors.
General Synthetic Routes to Carboxylic Acid Functionalities
The introduction of a carboxylic acid group is a pivotal step in the synthesis of the target molecule. Several general methodologies can be adapted for the synthesis of fluorinated oxolane carboxylic acids.
Rearrangement reactions, such as the Favorskii rearrangement of α-halo ketones or the Baeyer-Villiger oxidation of cyclic ketones, can also lead to the formation of carboxylic acids or their ester derivatives. The application of these rearrangements to fluorinated substrates would require careful consideration of the electronic effects of the fluorine atoms on the reaction mechanism.
Direct carboxylation of a suitable precursor is another viable route. This can be achieved by reacting an organometallic species, such as an organolithium or Grignard reagent, with carbon dioxide. The challenge in this approach lies in the generation of a stable organometallic intermediate at the C2 position of the 3,3-difluorooxolane ring. The high electronegativity of the adjacent fluorine atoms can influence the stability and reactivity of such an intermediate.
Alternative carboxylation strategies might involve radical-based methods or transition-metal-catalyzed carboxylations. For example, a C-H bond at the C2 position could potentially be activated and subsequently carboxylated under specific catalytic conditions.
Derivatization Strategies in Multi-Step Synthesis
Once the (2S)-3,3-Difluorooxolane-2-carboxylic acid core has been synthesized, derivatization of the carboxylic acid group is often necessary for various applications, including the synthesis of active pharmaceutical ingredients.
Esterification: The carboxylic acid can be converted to an ester to serve as a protecting group or to modify the compound's properties. Standard esterification methods, such as the Fischer-Speier esterification (reaction with an alcohol in the presence of an acid catalyst), can be employed. masterorganicchemistry.comchemguide.co.uk However, for sterically hindered or sensitive substrates, milder methods using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often preferred. The choice of alcohol can be varied to introduce different ester functionalities.
Amidation: The formation of amides from this compound is a key transformation for creating a diverse range of derivatives. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents, followed by reaction with a primary or secondary amine. nih.govresearchgate.net A variety of amines can be used to generate a library of amide derivatives. Direct amidation methods, for instance, using borate (B1201080) reagents like B(OCH₂CF₃)₃, have also been developed and could be applicable. nih.gov
Table 1: Common Coupling Reagents for Esterification and Amidation
| Reagent | Reaction Type | Key Features |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Esterification | Strong acid catalyst, suitable for simple alcohols. chemguide.co.uk |
| Dicyclohexylcarbodiimide (DCC) | Esterification/Amidation | Mild conditions, forms a urea (B33335) byproduct. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Esterification/Amidation | Water-soluble carbodiimide, easy workup. |
The carboxylic acid functionality of this compound can be transformed into a variety of other functional groups, expanding its synthetic utility.
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then serve as a precursor for further functionalization, such as conversion to halides or ethers.
Conversion to Acyl Halides: Treatment of the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) affords the corresponding acyl chloride. Acyl chlorides are highly reactive intermediates that can be readily converted into a wide range of other functional groups, including esters, amides, and ketones.
Decarboxylation Reactions: Under certain conditions, the carboxylic acid group can be removed through decarboxylation. Decarboxylative fluorination strategies have been developed that could potentially be applied to introduce a fluorine atom in place of the carboxyl group, although this would alter the primary scaffold. nih.govnih.gov
Table 2: Key Functional Group Interconversions of Carboxylic Acids
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol |
| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acyl Chloride |
Computational Chemistry Investigations of 2s 3,3 Difluorooxolane 2 Carboxylic Acid and Difluorooxolane Derivatives
Quantum Chemical Calculations for Ground-State Structures and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. These methods allow for a detailed exploration of molecular structures, energies, and electron distributions.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries and exploring energy landscapes. youtube.com By optimizing the geometry, researchers can identify the most stable conformations of (2S)-3,3-Difluorooxolane-2-carboxylic acid and its derivatives. This process involves finding the minimum energy structure on the potential energy surface.
DFT calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For fluorinated oxolanes, these calculations can elucidate the effects of the fluorine atoms on the ring's conformation and the orientation of the carboxylic acid group. The introduction of fluorine can significantly alter the electronic distribution and, consequently, the molecular geometry.
Exploring the energy landscape with DFT helps in understanding the relative stabilities of different isomers and conformers. aps.org This is crucial for predicting which forms of the molecule are most likely to be present under different conditions. For instance, DFT can be used to calculate the energy barriers for conformational changes, providing insights into the molecule's flexibility.
Below is a hypothetical data table illustrating the kind of structural parameters that can be obtained from DFT geometry optimization for this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.54 Å |
| Bond Length | C3-F1 | 1.35 Å |
| Bond Length | C3-F2 | 1.35 Å |
| Bond Length | C2-O1 | 1.43 Å |
| Bond Angle | F1-C3-F2 | 109.5° |
| Bond Angle | O1-C2-C3 | 104.0° |
| Dihedral Angle | H-C2-C3-F1 | 120.0° |
Note: The values in this table are illustrative and would be determined by actual DFT calculations.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure characterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous description of electron correlation.
These high-level calculations are essential for obtaining precise electronic properties such as ionization potentials, electron affinities, and dipole moments. For fluorinated compounds like this compound, where electron correlation effects can be significant due to the high electronegativity of fluorine, ab initio methods are particularly important. emerginginvestigators.org They can provide benchmark data to validate the results from more computationally efficient methods like DFT.
Theoretical Spectroscopy and Property Prediction
Computational methods are also extensively used to predict various spectroscopic properties, aiding in the interpretation of experimental spectra and the characterization of new compounds.
Prediction of NMR Chemical Shifts (e.g., 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The prediction of NMR chemical shifts using computational methods has become a standard tool in chemical research. youtube.com For fluorinated molecules, ¹⁹F NMR is particularly informative.
DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to calculate NMR chemical shifts. researchgate.net These calculations can predict the ¹⁹F chemical shifts of the fluorine atoms in this compound, helping to assign the signals in the experimental spectrum. The accuracy of these predictions depends on the chosen functional and basis set. nsf.govworktribe.comrsc.orgnih.gov
A comparison of predicted and experimental chemical shifts can confirm the proposed structure of a molecule. Discrepancies between calculated and experimental values can indicate the presence of different conformers or solvent effects that were not accounted for in the calculation.
Below is an example of a data table comparing theoretical and hypothetical experimental ¹⁹F NMR chemical shifts.
| Fluorine Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| F1 (axial) | -115.2 | -114.8 |
| F2 (equatorial) | -120.5 | -120.1 |
Note: The values in this table are for illustrative purposes.
Simulation of Vibrational Spectra (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net DFT calculations can be used to simulate these spectra by calculating the harmonic vibrational frequencies. mdpi.com
The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. scispace.comresearchgate.net By comparing the simulated spectrum with the experimental one, researchers can assign the observed bands to specific molecular vibrations. mdpi.com This is particularly useful for complex molecules where the experimental spectrum may be difficult to interpret directly.
For this compound, theoretical vibrational analysis can identify characteristic frequencies for the C-F bonds, the oxolane ring, and the carboxylic acid group. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net
Here is a sample data table of calculated and hypothetical experimental vibrational frequencies.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch (Carboxylic Acid) | 1750 | 1735 |
| C-F stretch (symmetric) | 1150 | 1140 |
| C-F stretch (asymmetric) | 1100 | 1092 |
| O-H stretch (Carboxylic Acid) | 3400 | 3350 |
Note: The values in this table are illustrative.
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting electronic transitions, which are observed in UV-Vis spectroscopy. emerginginvestigators.orgmdpi.com TD-DFT calculations can provide information about the energies of electronic transitions, their corresponding oscillator strengths (intensities), and the nature of the orbitals involved. researchgate.netspectroscopyonline.commdpi.com
For this compound and its derivatives, TD-DFT can be used to predict their UV-Vis absorption spectra. This can help in understanding their photophysical properties and how they might behave when exposed to light. The calculations can identify the key molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
An example of a data table from a TD-DFT calculation is shown below.
| Transition | Wavelength (nm) | Oscillator Strength | Major Orbital Contribution |
| S₀ → S₁ | 210 | 0.05 | HOMO → LUMO |
| S₀ → S₂ | 195 | 0.12 | HOMO-1 → LUMO |
| S₀ → S₃ | 180 | 0.08 | HOMO → LUMO+1 |
Note: The values in this table are hypothetical and for illustrative purposes.
Reactivity, Reaction Mechanisms, and Stereoselectivity Studies
Theoretical models are instrumental in dissecting the complex factors that govern the reactivity and stereochemical outcomes of reactions involving fluorinated heterocyclic compounds.
Density Functional Theory (DFT) is a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the transition state (TS), which represents the highest energy point along the reaction coordinate. The activation free energy (ΔG‡), the difference in energy between the reactants and the transition state, determines the reaction rate.
For reactions involving this compound, such as esterification or amidation, DFT calculations can be employed to model the nucleophilic attack on the carbonyl carbon. Computational studies on similar transformations reveal that the reaction can proceed through different pathways, such as a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism. researchgate.netresearchgate.netresearchgate.net By calculating the activation energies for these competing pathways, the most favorable mechanism can be identified. For instance, DFT calculations at a level of theory like B3LYP-D3/def2-TZVP can provide detailed geometries and energies for all stationary points on the potential energy surface. researchgate.net
Table 1: Hypothetical DFT-Calculated Activation Free Energies (ΔG‡) for a Nucleophilic Acyl Substitution Reaction
| Reaction Pathway | Transition State (TS) | ΔG‡ (kcal/mol) |
|---|---|---|
| Stepwise (Path A) | Formation of Tetrahedral Intermediate (TS1) | 18.5 |
| Collapse of Intermediate (TS2) | 12.3 | |
| Concerted (Path B) | Single Displacement TS | 25.1 |
Note: Data are illustrative, based on typical values for similar reactions modeled with DFT, to demonstrate the application of computational methods.
These calculations would elucidate the electronic and steric effects of the gem-difluoro group on the reactivity of the carboxyl function, providing a quantitative understanding of the reaction kinetics.
The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental property that can be accurately predicted using computational methods. Theoretical pKa calculations typically involve a thermodynamic cycle that dissects the dissociation process in solution into gas-phase deprotonation and the solvation energies of the species involved. High-level DFT calculations combined with a continuum solvation model, such as the Solvation Model based on Density (SMD), are commonly used for this purpose.
The presence of the strongly electron-withdrawing gem-difluoro group at the C3 position is expected to significantly increase the acidity (lower the pKa) of this compound compared to its non-fluorinated counterpart, Tetrahydro-2-furoic acid. researchgate.net This is due to the inductive stabilization of the resulting carboxylate anion by the fluorine atoms.
Table 2: Predicted pKa Values for Oxolane Carboxylic Acids in Water
| Compound | Predicted pKa | Expected Change due to Fluorination |
|---|---|---|
| Tetrahydro-2-furoic acid | 4.10 | Reference |
| This compound | 3.25 | -0.85 |
Note: Values are representative estimates to illustrate the inductive effect of fluorine atoms on acidity.
Furthermore, computational modeling is essential for understanding and predicting the stereochemical outcome of reactions. In reactions involving chiral fluorinated lactones or related structures, DFT can be used to model the transition states leading to different diastereomers. acs.org By comparing the relative energies of these diastereomeric transition states, the preferred product can be predicted. This analysis helps rationalize the role of steric and electronic factors in directing the stereoselective formation of products. nih.govresearchgate.net
While quantum mechanical calculations are excellent for studying specific conformations, Molecular Dynamics (MD) simulations are employed to explore the full conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and their relative populations.
For this compound, MD simulations can elucidate the dynamic behavior of the five-membered oxolane ring. The tetrahydrofuran (B95107) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. researchgate.net Fluorine substitution can significantly influence these conformational preferences. nih.gov An MD simulation, using a suitable force field in an explicit solvent like water, would reveal the preferred ring pucker, the orientation of the carboxylic acid and gem-difluoro groups (axial vs. equatorial), and the rotational freedom around the C2-carboxyl bond. This provides a comprehensive picture of the molecule's structural dynamics in a solution environment, which is crucial for understanding its interactions with biological targets or other molecules. mdpi.com
Analysis of Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other governs their properties in the condensed phase, including crystal packing and behavior in solution. Computational tools offer a detailed view of these non-covalent interactions.
The primary intermolecular interaction for this compound is the hydrogen bond. Like most carboxylic acids, it is expected to form a stable cyclic dimer in the solid state and in nonpolar solvents, linked by two strong O-H···O=C hydrogen bonds.
The nature and strength of these hydrogen bonds can be quantified using Natural Bond Orbital (NBO) analysis. nih.gov NBO analysis examines the interaction between filled (donor) and empty (acceptor) orbitals. For a hydrogen bond, the key interaction is the charge transfer from a lone pair (LP) of the oxygen atom on one molecule to the antibonding σ*(O-H) orbital of another. semanticscholar.org The second-order perturbation energy, E(2), associated with this interaction provides a direct measure of the hydrogen bond's strength. researchgate.net
Table 3: Typical NBO Analysis Parameters for a Carboxylic Acid Dimer
| Hydrogen Bond Interaction | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|---|
| O-H···O=C | LP (O=C) | σ* (O-H) | 25-35 |
Note: Data are representative values for strong hydrogen bonds in carboxylic acid dimers.
Non-Covalent Interaction (NCI) plot analysis is a powerful visualization technique that reveals the location and nature of weak interactions in real space. acs.orgnih.gov The method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). Regions of non-covalent interaction are characterized by low electron density and a low reduced density gradient. chemtools.org
In an NCI plot, these regions are visualized as isosurfaces, which are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian. This color-coding allows for a qualitative assessment of the interaction type:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces denote weaker, van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes. chemtools.orgresearchgate.net
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are fundamental computational techniques used to understand the electronic characteristics and reactivity of a molecule.
The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential, typically colored red, indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack.
For a molecule like this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group due to the presence of lone pairs of electrons. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential, making it a likely site for interaction with nucleophiles.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity. The LUMO, on the other hand, indicates the molecule's ability to accept electrons, defining its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
In the case of this compound, the HOMO is likely to be localized on the carboxylic acid group, particularly the oxygen atoms. The LUMO is expected to be distributed over the carboxylic acid and the C-F bonds. The presence of the electron-withdrawing fluorine atoms would lower the energy of the LUMO, potentially making the molecule a better electron acceptor.
Please note: The following data is hypothetical and for illustrative purposes, based on typical values for similar fluorinated carboxylic acids.
| Computational Parameter | Predicted Value for this compound |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
Molecular Docking for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand (a small molecule) might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the target's active site.
For this compound and its derivatives, molecular docking studies can elucidate their potential as inhibitors or modulators of specific biological targets. The carboxylic acid group is a common pharmacophore that can form key hydrogen bonds and electrostatic interactions with amino acid residues in a protein's active site, such as arginine, lysine, or histidine. The difluorooxolane moiety can participate in hydrophobic interactions and the fluorine atoms may form halogen bonds or other specific interactions.
A typical molecular docking workflow involves preparing the 3D structures of the ligand and the target protein, defining the binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. The results are often visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Please note: The following table presents hypothetical docking scores and interactions for this compound with a generic protein kinase active site, based on common interactions observed for similar compounds.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase X | -8.2 | Lys72, Asp184 | Hydrogen Bond with carboxylic acid |
| Val57, Leu135 | Hydrophobic interaction with oxolane ring | ||
| Phe185 | Pi-Alkyl interaction with oxolane ring |
Role and Applications of 2s 3,3 Difluorooxolane 2 Carboxylic Acid As a Chiral Fluorinated Synthon
Chiral Building Block in Enantioselective Organic Synthesis
The primary role of (2S)-3,3-Difluorooxolane-2-carboxylic acid is as a chiral building block. In chemical synthesis, particularly for pharmaceuticals, producing a molecule with the correct "handedness" or stereochemistry is critical, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. This acid provides a pre-defined stereocenter at the second carbon position (C2), allowing chemists to control the stereochemical outcome of a reaction sequence. The use of such optically pure starting materials is a cornerstone of enantioselective synthesis, which aims to produce a single desired enantiomer of a target molecule. nih.govresearchgate.net
Table 1: Key Features as a Chiral Building Block
| Feature | Description | Significance in Synthesis |
| Defined Stereocenter | The absolute configuration at the C2 position is fixed as (S). | Enables the synthesis of enantiomerically pure target molecules, avoiding the need for difficult separation of isomers later in the process. nih.gov |
| Functional Handle | The carboxylic acid group (-COOH) is a versatile functional group. | Allows for a wide range of chemical transformations, such as amide bond formation, esterification, or reduction to an alcohol, to link the building block to other molecular fragments. msu.edu |
| Rigid Ring Structure | The five-membered oxolane ring provides a degree of structural rigidity. | Helps to translate the stereochemical information from the C2 position to other parts of the newly formed molecule in a predictable manner. |
The defined stereochemistry of this compound is instrumental in the stereoselective construction of complex molecular architectures. When this building block is incorporated into a larger molecule, its rigid cyclic structure and fixed chiral center act as a stereochemical guide. This allows chemists to build intricate three-dimensional structures with a high degree of control and predictability. This approach is highly efficient compared to methods that attempt to set the stereochemistry on a more flexible, non-chiral precursor. The synthesis of proline analogs and other complex structures often relies on such highly functionalized, enantiopure starting materials to ensure the final product has the correct spatial arrangement of atoms, which is often essential for its intended function. nih.gov
This synthon serves as a gateway to a variety of fluorine-containing molecular scaffolds. tcichemicals.com The oxolane ring itself can be a core component of the final product, or it can be chemically modified or opened to create different types of fluorinated structures. By reacting the carboxylic acid group, chemists can attach this difluorinated ring to various other molecular frameworks, effectively introducing both a chiral center and a gem-difluoro group in a single step. This strategy is valuable for generating libraries of novel fluorinated compounds for drug discovery, where the introduction of fluorine is a common strategy to improve a drug candidate's metabolic stability, binding affinity, and bioavailability. tcichemicals.com
Strategic Incorporation of Fluorine Atoms in Chemical Structures
The two fluorine atoms at the C3 position are not merely passive components; they are strategically placed to exert significant influence on the properties of any molecule derived from this building block. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physical and biological properties. nih.gov
Table 2: Effects of the Gem-Difluoro Group on Molecular Properties
| Property | Influence of the CF2 Group | Consequence |
| Conformation | Induces local rigidity and can favor specific torsional angles. | Can pre-organize a molecule into its bioactive conformation, potentially increasing potency and selectivity. nih.govdiva-portal.org |
| Acidity | The strong electron-withdrawing effect of two fluorine atoms increases the acidity of the adjacent carboxylic acid group. | The pKa of the carboxylic acid is lowered compared to its non-fluorinated analog, affecting its reactivity and ionization state at physiological pH. vulcanchem.com |
| Metabolic Stability | The C-F bond is very strong and the CF2 group can block metabolic oxidation at or near that position. | Enhances the molecule's resistance to degradation by metabolic enzymes, which can prolong its duration of action in the body. nih.gov |
| Lipophilicity | Fluorination generally increases the lipophilicity (oil-solubility) of a molecule. | Can improve the molecule's ability to cross cell membranes and enhance its bioavailability. |
The presence of the gem-difluoro group significantly alters the electronic properties of the molecule, which in turn affects its reactivity and stability. nih.gov The two fluorine atoms are highly electron-withdrawing, which can influence the reactivity of neighboring functional groups. For instance, this effect increases the acidity of the carboxylic acid proton. vulcanchem.com Furthermore, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent strength imparts high chemical and thermal stability to the molecule. In a pharmaceutical context, this can protect the molecule from metabolic attack at the fluorinated position, a process that often deactivates drug compounds. nih.gov
Development of Novel Fluorinated Reagents and Ligands
Beyond its use as a structural component in a final molecule, this compound holds potential for the development of new fluorinated reagents and ligands. The combination of its inherent chirality and the presence of fluorine atoms makes it an attractive scaffold for creating specialized tools for asymmetric synthesis.
The carboxylic acid group can be chemically transformed into other functionalities that can coordinate to metal centers. For example, it could be converted into a chiral phosphine or amine. The resulting fluorinated chiral ligands could be used in transition-metal catalysis to control the stereochemical outcome of reactions, potentially offering unique reactivity or selectivity due to the electronic effects of the fluorine atoms. Similarly, this compound could serve as a precursor for new chiral fluorinating agents, a class of reagents designed to add fluorine atoms to other molecules enantioselectively. beilstein-journals.orgnih.gov While acyl fluorides can be synthesized from carboxylic acids, the unique structure of this molecule could be leveraged to create more complex and specialized reagents for modern organic synthesis. researchgate.net
Applications in Advanced Materials Research (General Scope)
While specific research detailing the integration of this compound into advanced materials is not extensively documented in publicly available literature, its unique structural features—chirality, a gem-difluorinated heterocyclic ring, and a reactive carboxylic acid group—position it as a highly promising synthon for the development of novel functional materials. The strategic incorporation of fluorine into organic molecules is a well-established method for tuning material properties, and this particular compound offers several potential advantages in the realm of materials science.
The primary role of this compound in advanced materials research is as a specialized building block. The carboxylic acid moiety serves as a versatile handle for covalently incorporating the difluorooxolane unit into a variety of polymer backbones or as a precursor for liquid crystal synthesis. The presence of the gem-difluoro group on the oxolane ring is anticipated to impart significant modifications to the resulting material's properties. These modifications can include enhanced thermal stability, chemical resistance, and altered electronic characteristics.
One of the key areas where chiral fluorinated synthons find application is in the design of advanced liquid crystals. The introduction of fluorine atoms can significantly influence the dielectric anisotropy, a critical parameter for display technologies. rsc.orgresearchgate.netnih.gov Depending on the orientation of the C-F bonds with respect to the molecular axis, either positive or negative dielectric anisotropy can be achieved. The chirality of this compound could be exploited in the synthesis of chiral dopants for liquid crystal formulations, potentially inducing ferroelectric or cholesteric phases.
In the field of polymer science, the incorporation of fluorinated heterocyclic moieties can lead to materials with improved performance characteristics. Fluorinated polymers are known for their low surface energy, high thermal stability, and excellent chemical resistance. The gem-difluoro group in the oxolane ring can influence the polymer's conformational preferences and packing, which in turn affects its bulk properties. For instance, the introduction of fluorine can alter the material's refractive index and gas permeability.
The table below summarizes the potential impact of incorporating the this compound synthon into different classes of advanced materials, based on established principles of fluorine chemistry in materials science.
| Material Class | Potential Application | Anticipated Property Enhancement |
| Liquid Crystals | Chiral dopants, components of liquid crystal mixtures | Modified dielectric anisotropy, induction of chiral phases (e.g., cholesteric, ferroelectric), altered mesophase stability |
| Fluorinated Polymers | Specialty polymers for coatings, membranes, and optical components | Increased thermal stability, enhanced chemical resistance, lower surface energy, modified refractive index, altered gas permeability |
| Chiral Materials | Chiral stationary phases for chromatography, asymmetric catalysts | Enantioselective recognition and separation capabilities |
Detailed research findings on structurally related compounds support the potential of this compound in these areas. For example, studies on other fluorinated heterocycles have demonstrated their utility in creating materials with tailored properties. The synthesis of various fluorinated heterocycles via cycloaddition reactions highlights their role as versatile building blocks in polymer chemistry. nih.gov Furthermore, research on photoluminescent liquid crystals has shown that the incorporation of fluoroalkyl units can significantly alter the liquid crystalline phase and enhance photoluminescence intensity. mdpi.com
The table below presents a hypothetical comparison of properties for a polymer before and after the incorporation of a monomer derived from this compound, based on general trends observed in fluorinated polymers.
| Property | Hypothetical Base Polymer | Hypothetical Fluorinated Polymer |
| Thermal Stability (Td) | Moderate | High |
| Chemical Resistance | Good | Excellent |
| Surface Energy | Moderate | Low |
| Refractive Index | ~1.50 | <1.45 |
| Dielectric Constant | ~3.0 | <2.5 |
It is important to note that these are projected enhancements based on the known effects of fluorination. Experimental validation through the synthesis and characterization of materials incorporating this compound would be necessary to confirm these potential applications and property improvements.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-3,3-Difluorooxolane-2-carboxylic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, chiral HPLC or enzymatic resolution (e.g., using lipases or esterases) can separate enantiomers. Asymmetric fluorination strategies, such as organocatalytic or transition-metal-mediated reactions, may also introduce fluorine atoms stereoselectively. Enantiomeric purity (>99.5%) can be verified using polarimetry or chiral stationary-phase chromatography .
Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and ring conformation (e.g., as demonstrated for similar pyrrolidine derivatives in ) .
- NMR spectroscopy : NMR distinguishes between geminal fluorine atoms, while - and -NMR reveal ring puckering effects.
- Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB .
Q. How does the difluoro substitution influence the compound’s physicochemical properties?
- Methodological Answer : Fluorine’s electronegativity increases the carboxylic acid’s acidity (lower pKa) and stabilizes specific conformations via hyperconjugation. Comparative studies with non-fluorinated analogs (e.g., oxolane-2-carboxylic acid) using titration or computational pKa prediction tools (e.g., MarvinSuite) can quantify these effects .
Advanced Research Questions
Q. How does the 3,3-difluoro substitution affect the conformational dynamics of the oxolane ring in solution and solid states?
- Methodological Answer :
- Solid-state : X-ray crystallography (as in for pyrrolidine derivatives) identifies preferred ring puckering modes (e.g., envelope vs. twist conformations) .
- Solution-state : Dynamic NMR spectroscopy (variable-temperature NMR) monitors ring-flipping kinetics. Computational methods (DFT or MD simulations) predict energy barriers between conformers .
Q. What role does this compound play in enzyme inhibition studies, particularly for glycosidases or carboxylases?
- Methodological Answer :
- Enzyme assays : Compare inhibition constants () of this compound with non-fluorinated analogs using fluorogenic substrates (e.g., 4-nitrophenyl glycosides).
- Molecular docking : Simulate binding interactions with target enzymes (e.g., α-glucosidase) to assess fluorine’s steric/electronic effects on active-site recognition .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (carboxylic acid group) or electrophilic substitution (fluorine’s directing effects).
- MD simulations : Model solvation effects and transition states for reactions like esterification or decarboxylation .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Process optimization : Avoid racemization by minimizing harsh conditions (high temperature/pH). Use flow chemistry for precise control of reaction parameters.
- Purification : Crystallization with chiral additives (e.g., tartaric acid derivatives) enhances enantiopurity during scale-up .
Data Contradiction & Validation
Q. How should researchers address conflicting data on the compound’s bioactivity or stability?
- Methodological Answer :
- Reproducibility checks : Repeat assays under standardized conditions (pH, temperature, solvent).
- Cross-validation : Combine orthogonal techniques (e.g., LC-MS for stability studies and NMR for degradation product identification) .
Safety & Handling
Q. What safety protocols are recommended for handling fluorinated carboxylic acids in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
